

# A Comparative Analysis of N-Alkylated Tetrahydroisoquinoline Analogs: Structure-Activity Relationships

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## Compound of Interest

Compound Name: 2-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B154532

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of N-alkylated tetrahydroisoquinoline (THIQ) analogs across various biological targets. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities.<sup>[1][2][3]</sup> N-alkylation of the THIQ core has been a key strategy for modulating the potency and selectivity of these analogs for various biological targets, including central nervous system (CNS) receptors, cancer cell lines, and pathogenic bacteria like *Mycobacterium tuberculosis*.<sup>[1][4][5]</sup> This guide synthesizes SAR data to facilitate the rational design of new and more effective THIQ-based therapeutic agents.

## Quantitative Comparison of Biological Activity

The following tables summarize the biological activity of various N-alkylated THIQ analogs, highlighting the impact of different N-substituents on their potency.

Table 1: Binding Affinity of N-Alkylated THIQ Analogs for CNS Receptors

Compound	N-Alkyl Substituent	D2 Ki (nM)	D3 Ki (nM)	D4 Ki (nM)	5-HT1A Ki (nM)	5-HT7 Ki (nM)	Reference
1a	2-(benzo[d]thiazol-2-yl)butyl	167	8.7	67	10	22	[4]

Table 2: Anticancer Activity of N-Alkylated THIQ Analogs

Compound	N-Substituent	Cancer Cell Line	IC50 (μM)	Reference
GM-3-18	-CO-C6H4-4-Cl	HCT116 (Colon)	0.9 - 10.7	[6]
GM-3-121	-CO-C6H4-4-Et	MCF-7 (Breast)	0.43 (μg/mL)	[6]
GM-3-121	-CO-C6H4-4-Et	MDA-MB-231 (Breast)	0.37 (μg/mL)	[6]
GM-3-121	-CO-C6H4-4-Et	Ishikawa (Endometrial)	0.01 (μg/mL)	[6]
7e	See publication	A549 (Lung)	0.155	[7]
8d	See publication	MCF7 (Breast)	0.170	[7]

Table 3: Antitubercular Activity of N-Substituted THIQ Analogs

Compound	N-Substituent Linker	Terminal Group	MIC (µg/mL) vs. M. tuberculosis H37Rv	Reference
13	-CH <sub>2</sub> -	4'-methoxy-[1,1'-biphenyl]-3-yl	Not explicitly stated, but is a lead compound	<a href="#">[1]</a>
28	-CONH-	4'-methyl-[1,1'-biphenyl]-3-yl	~2.8 (average for lipophilic X)	<a href="#">[1]</a>
29	-CONH-	4'-ethyl-[1,1'-biphenyl]-3-yl	~2.8 (average for lipophilic X)	<a href="#">[1]</a>
30	-CONH-	4'-benzyl-[1,1'-biphenyl]-3-yl	~2.8 (average for lipophilic X)	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### 1. Receptor Binding Assays for CNS Receptors

These assays are performed to determine the affinity of a compound for a specific receptor.[\[2\]](#)

- Membrane Preparation: Membranes are prepared from guinea pig brains.
- $\sigma$ 1 Receptor Assay:
  - Radioligand:--INVALID-LINK---pentazocine (1.0 nM).
  - Buffer: 50 mM Tris-HCl (pH 7.4, 25 °C).
  - Non-specific Binding Definition: Haloperidol (1.0 µM).
  - Incubation: 150 min at 37°C with 0.25 mg protein in a final volume of 1.0 mL.
- $\sigma$ 2 Receptor Assay:

- Radioligand: [3H] ditolylguanidine ([3H]DTG, 3.0 nM).
- $\sigma_1$  Receptor Mask: 200 nM (+)-pentazocine.
- Buffer: 50 mM Tris-HCl (pH 8.0, 25 °C).
- Non-specific Binding Definition: DTG (100  $\mu$ M).
- Incubation: 120 min at 25 °C with 0.25 mg protein in a final volume of 0.5 mL.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined, and the inhibition constant (K<sub>i</sub>) is calculated.

## 2. Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.[\[8\]](#)

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.
- Cell Fixation: Cells are fixed with 10% (w/v) trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.
- Solubilization: The bound dye is solubilized with 10 mM Tris-base solution.
- Data Analysis: The absorbance is read on a plate reader, and the concentration that inhibits cell growth by 50% (GI<sub>50</sub>) is calculated.

## 3. Mycobacterial Growth Inhibition Assay (MGIA)

This assay measures the ability of compounds to inhibit the growth of Mycobacterium tuberculosis.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

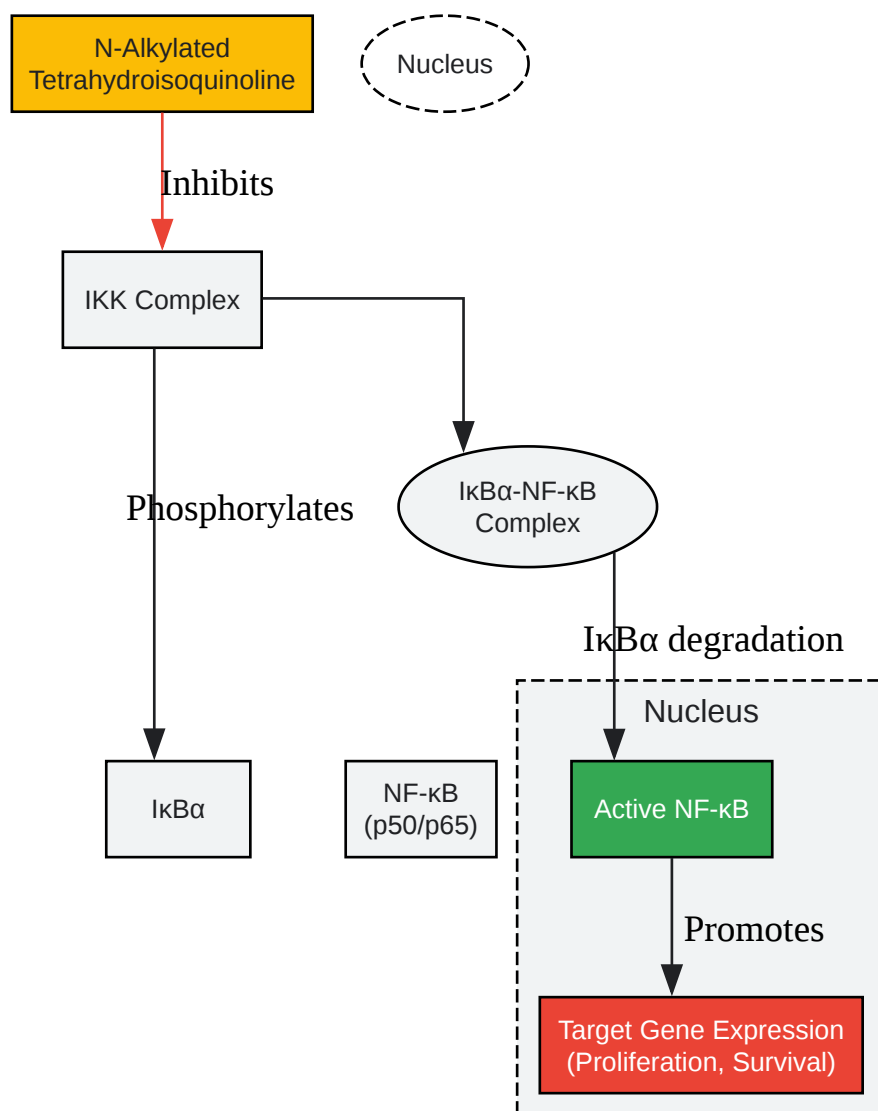
- Inoculum Preparation: A culture of M. tuberculosis H37Rv is prepared.

- **Assay Setup:** The test compounds are serially diluted in 96-well plates. The mycobacterial suspension is added to each well.
- **Incubation:** The plates are incubated at 37°C.
- **Growth Determination:** After the incubation period, a growth indicator (e.g., Resazurin) is added, and the plates are incubated further.
- **Data Analysis:** The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change, indicating inhibition of mycobacterial growth.

## Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway: NF- $\kappa$ B Inhibition by Tetrahydroisoquinoline Analogs

Several tetrahydroisoquinoline derivatives exert their anticancer effects by inhibiting the NF- $\kappa$ B signaling pathway, which is crucial for cancer cell proliferation and survival.[\[8\]](#)

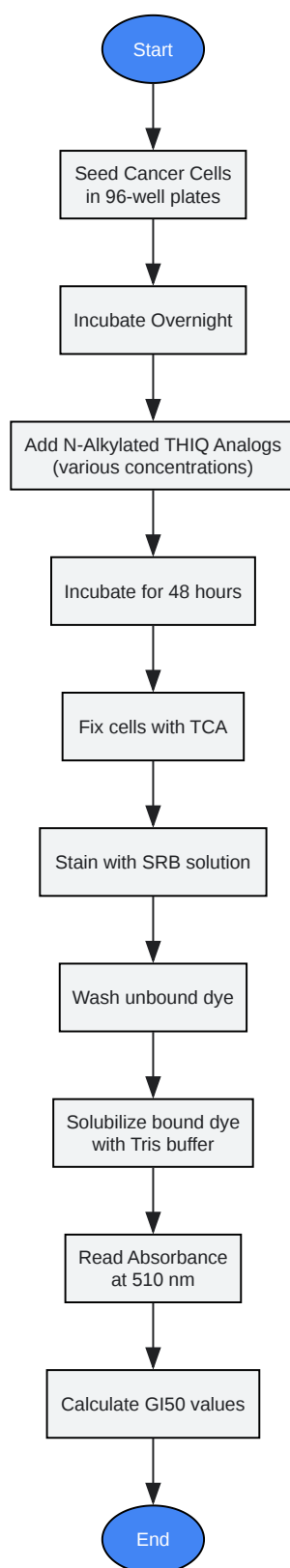


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Caption: Inhibition of the NF-κB signaling pathway by N-alkylated THIQs.

Experimental Workflow: Sulforhodamine B (SRB) Cytotoxicity Assay

The following diagram illustrates the key steps in the SRB assay for determining the anticancer activity of the synthesized compounds.

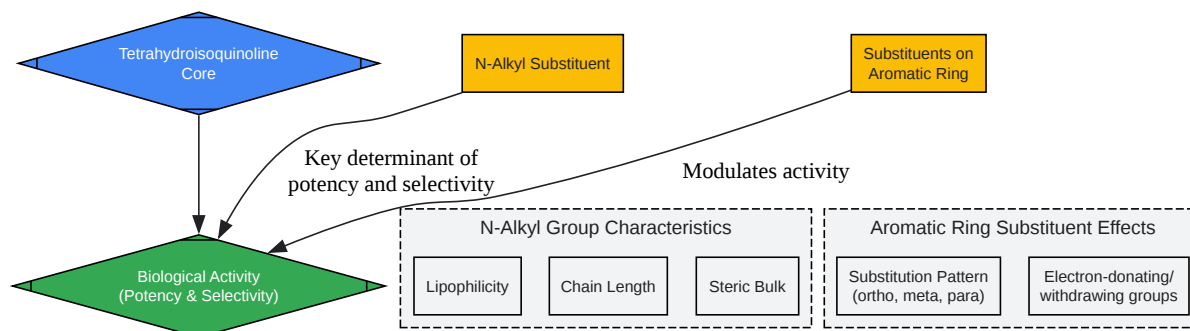


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Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

## Logical Relationship: General SAR of N-Alkylated Tetrahydroisoquinolines

This diagram outlines the general structure-activity relationship for N-alkylated THIQs, showing how modifications to different parts of the molecule can influence its biological activity.



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Caption: Key structural determinants of N-alkylated THIQ bioactivity.

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